Benzenediphosphonic acid
Overview
Description
Benzenediphosphonic acid, also known as 1,2-Benzenediphosphonic acid, is a chemical compound with the molecular formula C6H8O6P2 . It has an average mass of 238.072 Da and a monoisotopic mass of 237.979614 Da . It is also known by other names such as 1,2-Phenylenbis(phosphonic acid) and Phosphonic acid, 1,2-phenylenebis .
Synthesis Analysis
The synthesis of 1,4-benzenediphosphonic acid involves dissolving the compound in water and adjusting the pH to 2 with concentrated hydrochloric acid . The addition of 0.1M NaOH solution yields rectangular block crystals after 2 days .Molecular Structure Analysis
The molecular structure of Benzenediphosphonic acid is characterized by its molecular formula C6H8O6P2 . The structure of this compound is similar to the P-O-P structure of native pyrophosphate .Physical And Chemical Properties Analysis
The physical and chemical properties of Benzenediphosphonic acid include its molecular formula C6H8O6P2, average mass 238.072 Da, and monoisotopic mass 237.979614 Da . More specific properties such as density, color, hardness, melting and boiling points, and electrical conductivity are not provided in the search results.Scientific Research Applications
1. Bone Localization Studies
Benzenediphosphonic acid and its derivatives have been studied for their potential in bone localization. One study investigated the effect of substitutions on the bone localization of methylenediphosphonic acid derivatives. Ethylidenediphosphonic acid, a monosubstituted compound, showed high femur-to-liver and femur-to-muscle ratios, indicating potential for bone imaging and therapy applications (Wang, Mojdehi, Fawwaz, & Johnson, 1979).
2. Chemical Reactions and Stability
Research into the reactivity of carbonyl diphosphonic acid, a structurally similar compound to benzenediphosphonic acid, showed its potential as a building block for synthesizing substituted methylenediphosphonates. This study revealed unique properties of carbonyl diphosphonic acid, such as the instability of its oximes, which could have implications in organic synthesis and materials science (Khomich et al., 2017).
3. Coordination Network Formation
Sodium trihydrogen-1,4-benzenediphosphonate, a derivative of benzenediphosphonic acid, forms a unique coordination network. This structure, characterized by sodium-phosphonate sheets pillared by benzene rings, has potential applications in materials science and crystallography (Ayi, Burrows, Mahon, & Pop, 2011).
4. Applications in Pillared Compounds
Benzenediphosphonic acid has been used to create pillared compounds in topotactic reactions. This research provides insights into the mechanisms of these reactions and the potential applications of these pillared compounds in materials science and catalysis (Alberti, Giontella, Murcia‐Mascarós, & Vivani, 1998).
5. Formation of Molecular Networks
Studies on the formation of molecular networks through charge-assisted hydrogen bonding have involved benzenediphosphonic acid. These networks, formed with bis(amidines) and benzenediphosphonic acid, have implications in the development of new materials and crystal engineering (Lie, Maris, & Wuest, 2014).
Safety And Hazards
Future Directions
While specific future directions for Benzenediphosphonic acid are not mentioned in the search results, one paper discusses the preparation of cerium(IV) phenylphosphonates and 4-substituted phenylphosphonates by reaction with corresponding acids, including 1,4-benzenediphosphonic acid . This suggests potential future directions in the preparation of new coordination network structures .
properties
IUPAC Name |
(2-phosphonophenyl)phosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O6P2/c7-13(8,9)5-3-1-2-4-6(5)14(10,11)12/h1-4H,(H2,7,8,9)(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJPAMQRBHASEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)P(=O)(O)O)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O6P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20958554 | |
Record name | 1,2-Phenylenebis(phosphonic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20958554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenediphosphonic acid | |
CAS RN |
37451-80-2 | |
Record name | Benzene-1,4-diphosphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037451802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Phenylenebis(phosphonic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20958554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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